![molecular formula C25H21N3OS B2411141 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 681268-48-4](/img/structure/B2411141.png)

2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

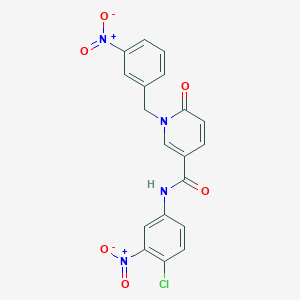

The compound “2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including two phenyl groups, a thieno[3,4-c]pyrazole ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the phenyl groups and the thieno[3,4-c]pyrazole ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetamide group could undergo hydrolysis to form an acid and amine .科学的研究の応用

Synthesis and Structural Characterization

Novel coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity, showcasing the application of such compounds in developing new antioxidant agents. These complexes involve intricate hydrogen bonding in their self-assembly processes, highlighting the structural complexity and potential for diverse applications in chemical synthesis and materials science (Chkirate et al., 2019).

Antimicrobial and Antitumor Activity

Research into novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from pyrazole carbaldehyde precursors shows promising antimicrobial activity. This underscores the potential therapeutic applications of these compounds in combating various bacterial strains, with certain derivatives showing high inhibitory activity (Mekky & Sanad, 2019). Additionally, the synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives has been explored for their antihistaminic properties, indicating the role of these compounds in developing new antihistamine drugs (Sridevi et al., 2010).

Corrosion Inhibition

Quinoxaline derivatives have been studied for their corrosion inhibition properties on mild steel in acidic mediums, demonstrating the application of heterocyclic compounds in materials science and engineering to enhance material lifespan and integrity (Saraswat & Yadav, 2020).

Anti-Inflammatory and Antioxidant Properties

A novel series of pyrazole chalcones has been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research highlights the multifaceted biological activities of these compounds, suggesting their potential in developing new pharmaceutical agents (Bandgar et al., 2009).

Electrochemical Analysis

The study of quinoxalines as corrosion inhibitors through computational and electrochemical analysis emphasizes the significance of these compounds in protecting metals against corrosion, thereby extending their application in industrial settings (Saraswat & Yadav, 2020).

将来の方向性

作用機序

Target of Action

Similar compounds have been reported to interact with various biological targets .

Mode of Action

It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been reported to have a variety of biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

2,2-diphenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3OS/c29-25(23(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-24-21-16-30-17-22(21)27-28(24)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIKPQSVIBDPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)

![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)